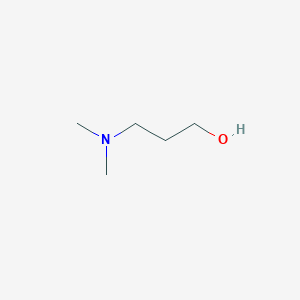

3-Dimethylamino-1-propanol

説明

Significance of 3-Dimethylamino-1-propanol in Chemical Sciences

The importance of this compound in chemical sciences is multifaceted. It is frequently utilized as an intermediate in the production of pharmaceuticals, contributing to the development of new drugs. lookchem.comontosight.aiguidechem.com The compound's reactive functional groups make it a valuable building block for synthesizing various organic compounds. lookchem.com In the agrochemical industry, it acts as a precursor in the synthesis of pesticides and herbicides. lookchem.com Furthermore, it is employed in the production of dyes and as a raw material for gasoline additives and resin curing agents. lookchem.com

The molecular structure of this compound, featuring both a tertiary amine and a primary alcohol, allows it to participate in a variety of chemical reactions. The dimethylamino group provides basic and nucleophilic properties, while the hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification. cymitquimica.com This dual functionality makes it a versatile reagent in organic synthesis.

One notable application is in the formation of a six-membered cyclic aluminum complex when reacted with organoaluminum reagents. guidechem.com This reaction is significant in organic synthesis, where these complexes can act as catalysts or intermediates. guidechem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H13NO | biosynth.com |

| Molecular Weight | 103.16 g/mol | biosynth.com |

| Appearance | Colorless to slightly yellow liquid | lookchem.comrlavie.com |

| Boiling Point | 163-164 °C | lookchem.comchemicalbook.com |

| Melting Point | -35 °C | lookchem.combiosynth.com |

| Density | 0.872 g/mL at 25 °C | lookchem.comchemicalbook.com |

| Flash Point | 41 °C (closed cup) | biosynth.comsigmaaldrich.com |

| Water Solubility | Miscible | lookchem.com |

Historical Context of this compound Research

Historically, research on amino alcohols like this compound has been driven by their utility in synthesis. Early methods for preparing N,N-dialkylamino alcohols involved processes such as the hydrogenation of an amino alcohol in the presence of an aldehyde, which often required significant amounts of catalyst and hydrogen. google.com Over time, more efficient synthetic routes have been developed.

A common laboratory and industrial synthesis of this compound involves the reaction of dimethylamine (B145610) with acrolein. chemicalbook.com Another method is the reaction of 1-chloro-3-propanol with dimethylamine. The development of these syntheses has been crucial for making the compound readily available for its various applications.

In recent years, research has also focused on its application in CO2 capture technologies. As a tertiary amine, it can act as an absorbent with high loading capacities. Studies have investigated the kinetics of its reaction with carbon dioxide, comparing its performance to other amines like monoethanolamine (MEA) and N-methyldiethanolamine (MDEA). acs.org

Scope and Objectives of Current Research on this compound

Current research on this compound continues to explore its potential in several key areas. A significant focus remains on its role as a precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients. ontosight.aiontosight.ai For instance, it is a known precursor for the synthesis of the drug chlorpromazine. guidechem.com

The development of more sustainable and efficient production methods for this compound is an ongoing objective. datainsightsmarket.com This includes optimizing existing synthetic routes and exploring new catalytic systems.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSGFFTXMUWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062895 | |

| Record name | 1-Propanol, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-63-3 | |

| Record name | 3-(Dimethylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ359222MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Dimethylamino 1 Propanol and Its Derivatives

Optimized Synthesis Routes for 3-Dimethylamino-1-propanol

Reaction of Dimethylamine (B145610) with Acrolein and Subsequent Hydrogenation

A prevalent industrial method for synthesizing this compound involves a two-step process starting with the reaction of dimethylamine and acrolein. This initial reaction, a Michael addition, forms the intermediate 3-dimethylaminoacrolein (B57599). The process is typically conducted in a solvent like toluene (B28343) at temperatures between 50-60°C.

The second step is the catalytic hydrogenation of the intermediate aldehyde to the corresponding alcohol. This is often performed in an autoclave under hydrogen pressure. One documented example uses Raney cobalt as the catalyst in the presence of water and ammonia (B1221849). acs.org The reaction is heated to approximately 80°C under a hydrogen pressure of 60 bar. acs.org This process demonstrates high conversion of the starting materials. acs.org However, the selectivity can vary, with yields reported at 13.9% for the desired this compound (DMAPOL) and 80.3% for a related compound, N,N-Dimethyl-1,3-propanediamine (DMAPA), under specific conditions. acs.org

Table 1: Synthesis of this compound via Hydrogenation

| Parameter | Value |

|---|---|

| Starting Materials | Dimethylamine, Acrolein |

| Catalyst | Raney Cobalt (Ra-Co) |

| Solvent/Medium | Water, Ammonia |

| Temperature | 80°C |

| Pressure | 60 bar H₂ |

| Yield (this compound) | 13.9% |

| Yield (Side Product: DMAPA) | 80.3% |

Data sourced from a specific industrial synthesis example. acs.org

Alternative Synthetic Pathways and Their Mechanistic Investigations

Alternative routes to this compound and its structural analogs have been explored to improve efficiency and substrate scope. One such pathway involves the nucleophilic substitution of a halo-alcohol with dimethylamine. For instance, 1-chloro-3-propanol can react with dimethylamine under basic conditions to yield this compound.

Mechanistic investigations into related reactions provide insight into these transformations. The alkylation of amines with alcohols, for example, can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like iridium or ruthenium. uv.es In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine or enamine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final alkylated amine. uv.es This catalytic cycle avoids the need to pre-formulate and isolate the aldehyde intermediate.

Another related synthesis is the Mannich reaction, which can be used to produce derivatives like 3-dimethylamino-2,2-dimethylpropanal from isobutyraldehyde, dimethylamine, and formaldehyde (B43269). This reaction is typically performed at elevated temperatures (80-120°C) and under basic pH conditions (9-11). Subsequent reduction of the resulting aldehyde would yield the corresponding amino alcohol derivative.

Enantioselective Synthesis of Chiral this compound Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric syntheses for chiral derivatives of this compound.

Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol and Analogues

A key chiral derivative is (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a crucial intermediate in the synthesis of the antidepressant duloxetine (B1670986). nih.gov Both biocatalytic and chemocatalytic methods have been successfully employed for its production.

Biocatalytic Asymmetric Reduction: This approach uses enzymes, such as ketoreductases (KREDs), to reduce the prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, with high enantioselectivity. A chemoenzymatic strategy employing a KRED from Rhodosporidium toruloides (RtSCR9), co-expressed in E. coli with a glucose dehydrogenase (GDH) for cofactor regeneration, has proven highly effective. nih.govmdpi.com This system achieves excellent yields (92%) and outstanding enantiomeric excess (99.9% ee) at very high substrate loads (up to 1000 mM). nih.govrsc.org Similarly, immobilized Saccharomyces cerevisiae has been used for the asymmetric reduction of the related N-methyl ketone to produce the corresponding (S)-alcohol with over 99.0% ee. researchgate.netnih.gov

Asymmetric Chemical Catalysis: Catalytic asymmetric hydrogenation offers a non-enzymatic route. The use of chiral phosphine (B1218219) ligands complexed with a metal center, such as rhodium or ruthenium, is a common strategy. For the synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a ruthenium catalyst with a chiral biphosphine ligand (P-Phos) has been utilized. gzhu.edu.cn This reaction proceeds with high yield (99%) and excellent enantioselectivity (94% ee), which can be further enhanced to >99% ee through recrystallization. gzhu.edu.cn

Table 2: Asymmetric Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

| Method | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Biocatalysis | Ketoreductase (RtSCR9) / GDH | 92% | 99.9% |

| Asymmetric Hydrogenation | Ru / P-Phos Ligand | 99% | 94% (up to >99% after recrystallization) |

Data sourced from studies on duloxetine intermediate synthesis. rsc.orggzhu.edu.cn

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

Broader strategies for synthesizing chiral amino alcohols involve the use of chiral auxiliaries or more general asymmetric catalysts.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For the synthesis of 1,3-amino alcohols, N-tert-butanesulfinyl imines have been used as effective chiral auxiliaries. thieme-connect.com The sulfinyl group directs the diastereoselective addition of nucleophiles to the imine, and subsequent reduction and removal of the auxiliary yields the chiral amino alcohol. thieme-connect.com Oxazolidinones are another class of powerful auxiliaries used in asymmetric synthesis. nih.gov

Asymmetric Catalysis: Asymmetric transfer hydrogenation is a powerful technique that avoids the use of high-pressure hydrogen gas. Ruthenium and iridium catalysts, coordinated with chiral diamine or amino alcohol ligands, are highly effective for the enantioselective reduction of ketones to alcohols. acs.orgthieme-connect.comnih.gov This method has been applied to the synthesis of a wide range of chiral 1,2-amino alcohols, achieving excellent enantioselectivities (>99% ee) and high yields. acs.orgnih.gov The operational simplicity and the use of less expensive metals like ruthenium make this an attractive and greener alternative to other methods. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of amino alcohol synthesis, these principles are being actively applied.

The use of biocatalysts, as seen in the synthesis of the duloxetine intermediate, is a prime example of green chemistry. nih.govmdpi.com Enzymatic reactions are typically run in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding harsh reagents. nih.gov

In chemocatalysis, the development of heterogeneous catalysts is a key green strategy. Researchers have developed a process for producing β-amino alcohols using a recyclable, heterogeneous zeolite catalyst (Na-Y). scirp.org This method can be run in a solvent-less system or in environmentally benign diol/water mixtures, eliminating the need for volatile organic solvents. uv.esscirp.org Furthermore, the catalyst can be easily recovered by filtration and reused, aligning with the principles of atom economy and waste reduction. uv.es

Another novel approach involves "eco-catalysis," where catalysts are derived from renewable resources. For instance, kinnow peel waste has been successfully used as a green catalyst for the synthesis of β-amino alcohols via the ring-opening of epoxides with amines. nih.gov This strategy not only provides an effective catalyst but also valorizes agricultural waste. The use of water as a solvent in visible-light photoredox-catalysed reactions to create 1,2-amino alcohols further highlights the move towards more sustainable synthetic methods. rsc.org

Solvent-Free and Catalyst-Free Synthesis

The pursuit of greener chemical processes has driven significant research into solvent-free and catalyst-free synthetic methods for producing this compound. These approaches are designed to minimize environmental impact by eliminating volatile organic solvents and often costly or toxic catalysts. A key strategy involves the direct reaction of dimethylamine with a suitable three-carbon precursor under controlled temperature and pressure, obviating the need for a reaction medium.

One such method is the reaction between dimethylamine and 3-chloro-1-propanol (B141029). In a solvent-free setting, typically within a sealed autoclave, the high concentration of reactants can accelerate the reaction rate and lead to high yields of the desired product. The primary byproduct in this reaction is dimethylammonium chloride, a salt that can be separated from the liquid product through physical means. Another approach involves the reaction of dimethylamine with acrolein, followed by hydrogenation. chemicalbook.com While this process can be highly efficient, it often involves a catalyst for the hydrogenation step. chemicalbook.com

Innovations in this area include the use of microwave-assisted synthesis. This technique can dramatically shorten reaction times from hours to minutes and improve yields compared to conventional heating. While not always completely catalyst-free, recent developments have focused on minimizing catalyst load or using more environmentally benign catalysts. For instance, catalyst-free depolymerization strategies for certain polymers using amino-alcohols highlight a growing trend towards eliminating catalysts where possible. researchgate.netrsc.org

Atom Economy and Waste Minimization Strategies

Atom economy, a central concept in green chemistry, is a measure of how efficiently a chemical process converts reactant atoms into the final product. whiterose.ac.uk For the synthesis of this compound, maximizing atom economy is crucial for sustainable production. Classical methods, such as those involving alkyl halides, often suffer from low atom economy due to the formation of stoichiometric amounts of salt waste. rsc.org

A superior strategy in terms of atom economy is the direct amination of diols. The reaction of 1,3-propanediol (B51772) with dimethylamine, for example, yields this compound and water as the sole byproduct. This process is inherently more atom-economical and environmentally friendly than routes that produce inorganic salts. The development of efficient catalysts, particularly heterogeneous ones that can be easily recovered and reused, is key to the viability of this approach. rsc.org

Another highly atom-economical approach is the "hydrogen borrowing" or acceptorless dehydrogenative coupling (ADC) strategy. rsc.org This method can involve the reaction of an alcohol with an amine, where the alcohol is transiently oxidized to a carbonyl compound, which then reacts with the amine to form an imine. rsc.org The imine is subsequently reduced by the hydrogen "borrowed" in the initial oxidation step. This generates the aminated product with water as the only byproduct, representing a significant step towards waste minimization. nih.gov The use of ammonia as a nitrogen source in such reactions is also explored for its high atom economy. nih.gov

| Starting Materials | Reaction Type | Key Advantages Related to Atom Economy & Waste |

| Dimethylamine, 1,3-Propanediol | Catalytic Amination | High atom economy; water is the only byproduct. rsc.org |

| Dimethylamine, Acrolein | Michael Addition then Hydrogenation | Can achieve high yields, but the hydrogenation step requires a catalyst. chemicalbook.com |

| Alcohols, Amines | Hydrogen Borrowing/ADC | Excellent atom economy; water is the only byproduct. rsc.orgnih.gov |

| Dimethylamine, 3-Chloro-1-propanol | Nucleophilic Substitution | Well-established method but produces salt byproducts, lowering atom economy. |

Scale-Up Considerations and Industrial Synthesis Innovations

Translating a laboratory synthesis of this compound to an industrial scale requires careful consideration of factors like process safety, cost-efficiency, and environmental sustainability. Industrial production often relies on large-scale reactors, which can have capacities ranging from 500 to 5000 liters, to achieve an annual output of over 200 tons. unichemist.com

A major innovation in industrial chemical synthesis is the shift from traditional batch processing to continuous flow chemistry. nbinno.com Continuous flow reactors offer significant advantages for the synthesis of compounds like this compound and its derivatives. nbinno.com These systems provide superior heat and mass transfer, which is crucial for managing exothermic amination reactions and ensuring safety. This enhanced control can lead to higher yields, improved purity, and shorter reaction times—sometimes reducing a 25-hour batch process to under 10 hours.

Catalyst development is another key area of industrial innovation. For large-scale production, catalysts must be robust, highly active, and recyclable to be cost-effective. Immobilized catalysts, which are fixed onto a solid support, are particularly advantageous as they combine the high efficiency of soluble catalysts with the ease of separation and reuse of heterogeneous catalysts, thereby minimizing waste. Furthermore, process intensification techniques, such as combining reaction and distillation in a single unit, are being explored to streamline production, reduce the plant's footprint, and lower both capital and operational costs.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat & Mass Transfer | Often limited, can be inefficient. | Excellent, allows for precise control. |

| Reaction Time | Can be lengthy (e.g., >20 hours). | Significantly shorter (e.g., <10 hours). |

| Safety | Higher risk with exothermic reactions. | Inherently safer due to small reaction volume. |

| Scalability | Can be complex and require redesign. | More straightforward, often by parallelization. nbinno.com |

| Process Control | More challenging to maintain uniformity. | Precise control over parameters. |

Mechanistic Investigations of 3 Dimethylamino 1 Propanol in Chemical Reactions

Reaction Kinetics and Thermodynamic Studies of 3-Dimethylamino-1-propanol

The kinetics and thermodynamics of reactions involving this compound have been the subject of several research endeavors, particularly in the contexts of esterification and carbon dioxide capture. These studies provide valuable insights into the reaction pathways and energy profiles that govern its chemical behavior.

Esterification Reactions of this compound

The esterification of this compound has been investigated to elucidate the influence of its structure on reaction rates and mechanisms. Studies on its reaction with N-acetylimidazole in acetonitrile (B52724) indicate that the process is not a simple bimolecular reaction. Evidence suggests that these intermolecular esterifications proceed through an initial, rate-determining step involving the intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate. This mechanism is supported by the observation of substantial negative entropies of activation and modest enthalpies of activation, which are characteristic of concerted bimolecular reactions with highly ordered transition structures.

Further kinetic studies on the uncatalyzed esterification of hexanoic acid with various amino alcohols, including this compound, have postulated the formation of a seven-membered transition state. The structure of the amino alcohol influences the reaction rates, although alkyl substitution at the 2-position of this compound has only a modest effect on the reaction rate.

Activation Parameters for the Esterification of 3-(Dimethylamino)propan-1-ol Derivatives with N-acetylimidazole

| Amino Alcohol Derivative | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |

|---|---|---|

| 3-(Dimethylamino)propan-1-ol | 29.2 ± 1.5 | -165 ± 5 |

| 3-(Dimethylamino)-2-methylpropan-1-ol | 31.9 ± 1.4 | -158 ± 5 |

| 3-(Dimethylamino)-2,2-dimethylpropan-1-ol | 32.8 ± 1.6 | -164 ± 5 |

Data sourced from studies on esterification mechanisms, highlighting the ordered transition states involved.

Carbon Dioxide Absorption Kinetics and Thermodynamics

Aqueous solutions of this compound are recognized for their potential in post-combustion CO₂ capture. As a tertiary amine, it primarily acts as a catalyst for the hydrolysis of CO₂, leading to the formation of bicarbonate, rather than forming stable carbamates like primary and secondary amines. This characteristic results in a lower heat of reaction, which is advantageous for the energy-efficient regeneration of the solvent.

Kinetic studies of CO₂ absorption into aqueous blends of this compound (3DMA1P) and 3-(methylamino)propylamine (MAPA) have shown that the pseudo-first-order kinetic constants for these blends are higher than for other tertiary amine blends. mdpi.com In these systems, 3DMA1P functions as a proton receiver in the reaction of MAPA with CO₂, with its contribution to the pseudo-first-order kinetic constant being between 53% and 70%. mdpi.com

Thermodynamic investigations have been conducted to measure the heat of absorption of CO₂ in aqueous solutions of this compound. These studies are crucial for designing and modeling CO₂ capture processes, as the heat of absorption directly impacts the energy required for solvent regeneration. The heat of absorption varies with temperature, pressure, and amine concentration. For instance, in a blend of this compound and 1,5-diamino-2-methylpentane, the CO₂ absorption enthalpy was calculated to be -67.3 kJ/mol, which is considerably lower than that of the conventional monoethanolamine (-83.7 kJ/mol). acs.org

Thermodynamic Data for CO₂ Absorption in Amines

| Amine/Amine Blend | Parameter | Value | Temperature (°C) |

|---|---|---|---|

| This compound (30 wt. %) | Heat of Absorption | ~ -65 to -70 kJ/mol | 40 |

| 3-DMA-1-P + 1,5-DA-2-MP | CO₂ Absorption Enthalpy | -67.3 kJ/mol | 20-50 |

| Monoethanolamine (MEA) | CO₂ Absorption Enthalpy | -83.7 kJ/mol | - |

Data compiled from various thermodynamic studies of CO₂ capture by amine solutions.

Interaction with Molecular Targets, Enzymes, and Receptors

At a molecular level, the mechanism of action of this compound can involve interactions with biological targets such as enzymes and receptors. It has the potential to act as a ligand, binding to specific sites on proteins and consequently altering their activity. The presence of the dimethylamino group is thought to enhance its ability to form interactions with proteins, which can influence their function and related biochemical pathways.

A specific example of its enzymatic interaction is its use in lipase-catalyzed kinetic resolutions, where it can serve as an acyl donor or acceptor. For instance, in the kinetic resolution of certain esters, lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enriched. While the broader interactions with a wide range of enzymes and receptors are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential for further investigation in this area.

Catalytic Mechanisms Involving this compound

The dual functionality of this compound also allows it to act as a catalyst in various chemical reactions, leveraging its basic and nucleophilic properties.

Nucleophilic Catalysis in Organic Synthesis

The dimethylamino group in this compound imparts nucleophilic and basic properties to the molecule, making it a useful component and catalyst in organic synthesis. Its ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate. nih.gov While specific examples detailing this compound as the primary catalyst in well-known named reactions are not extensively documented in readily available literature, its structural features are analogous to other tertiary amine catalysts used in reactions such as the Baylis-Hillman reaction. In this reaction, a tertiary amine acts as a nucleophilic catalyst to facilitate the coupling of an activated alkene and an aldehyde. The general mechanism involves the nucleophilic addition of the amine to the alkene, forming a zwitterionic intermediate that then adds to the aldehyde.

Role of this compound in CO₂ Capture Technologies

In CO₂ capture technologies, particularly in blended amine systems, this compound plays a significant catalytic role. As a tertiary amine, it does not directly react with CO₂ to form a stable carbamate. Instead, its primary mechanism in CO₂ absorption is to act as a proton acceptor or shuttle. mdpi.comnih.gov

The established mechanism for CO₂ absorption by tertiary amines in an aqueous solution involves the base-catalyzed hydration of CO₂ to form bicarbonate and a protonated amine. The reaction proceeds as follows:

R₃N + H₂O + CO₂ ⇌ R₃NH⁺ + HCO₃⁻

Mechanisms of Derivatization Reactions

The unique bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol, allows it to undergo a variety of derivatization reactions. The presence of the nucleophilic dimethylamino group and the hydroxyl group, which can be converted into a good leaving group, opens up several pathways for structural modification.

The oxidation of this compound primarily targets the primary alcohol functionality. The specific products formed are highly dependent on the oxidizing agent employed and the reaction conditions. Generally, the oxidation of primary alcohols can yield either aldehydes or carboxylic acids.

Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde, yielding 3-(Dimethylamino)propanal. This transformation is crucial as 3-(Dimethylamino)propanal is a valuable intermediate in various synthetic pathways. A common method for this conversion is the use of manganese(IV) oxide (MnO₂), which is known for the selective oxidation of allylic and benzylic alcohols, but can also be effective for other alcohols under specific conditions. The mechanism of oxidation by MnO₂ is complex and believed to involve a radical pathway on the surface of the solid oxidant.

Stronger oxidizing agents, or less controlled reaction conditions, can lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid, resulting in the formation of 3-(Dimethylamino)propanoic acid. Gold-supported catalysts have been shown to be effective for the aerobic oxidation of amino alcohols to amino acids. In such cases, metallic gold atoms on the catalyst surface are believed to be the active sites for the reaction.

The general mechanism for alcohol oxidation often involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This process can be facilitated by a variety of reagents and catalysts.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent/Catalyst | Product | Reaction Conditions |

| Manganese(IV) oxide (MnO₂) | 3-(Dimethylamino)propanal | Mild conditions, typically in an organic solvent |

| Gold (Au) supported catalysts | 3-(Dimethylamino)propanoic acid | Aerobic conditions |

Characterization of the oxidation products is typically achieved using spectroscopic methods. For 3-(Dimethylamino)propanal, the appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) and a carbonyl stretch in the IR spectrum (around 1720-1740 cm⁻¹) would be indicative of a successful oxidation. For 3-(Dimethylamino)propanoic acid, the presence of a broad hydroxyl proton signal in the ¹H NMR spectrum and a carboxylic acid carbonyl stretch in the IR spectrum (around 1700-1725 cm⁻¹) would confirm its formation.

The primary alcohol functional group in this compound is already in a reduced state. Therefore, this compound does not typically undergo further reduction at the alcohol moiety under standard chemical conditions.

However, it is important to note that this compound is often synthesized via the reduction of a precursor carbonyl compound. For instance, the catalytic hydrogenation of 3-dimethylaminoacrolein (B57599) is a common industrial method for its production. In this process, a catalyst such as Raney cobalt is used under hydrogen pressure.

Table 2: Synthesis of this compound via Reduction

| Precursor | Reducing Agent/Catalyst | Product |

| 3-Dimethylaminoacrolein | H₂ / Raney Cobalt | This compound |

The characterization of this compound would involve ¹H and ¹³C NMR spectroscopy to confirm the presence of the propyl chain, the dimethylamino group, and the primary alcohol. The absence of an aldehyde or ketone signal in the respective spectra would confirm the completion of the reduction.

The hydroxyl group of this compound can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C1 position. This is typically achieved by protonation of the hydroxyl group in the presence of a strong acid, followed by reaction with a nucleophile. Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) to enhance its leaving group ability.

The dimethylamino group itself can also be a target for nucleophilic substitution, particularly in derivatives where it is part of a larger structure that can be cleaved. For example, in ketonic Mannich bases derived from 2-acetylthiophene, the dimethylamino moiety can be exchanged with various aliphatic and aromatic amines.

Furthermore, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons and can act as a nucleophile in certain reactions. For instance, it can participate in the alkylation of other molecules.

A notable synthetic route to this compound itself involves a nucleophilic substitution reaction where 1-chloro-3-propanol is treated with dimethylamine (B145610) under basic conditions.

Table 3: Nucleophilic Substitution Reactions Involving this compound and its Precursors

| Substrate | Nucleophile | Product | Reaction Type |

| 1-Chloro-3-propanol | Dimethylamine | This compound | Synthesis of this compound |

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride | Aliphatic/Aromatic amines | N-substituted-3-amino-1-(thiophen-2-yl)propan-1-one | Amine exchange |

The formation of derivatives through nucleophilic substitution can be confirmed by spectroscopic analysis. For example, in an amine exchange reaction, mass spectrometry would show a change in the molecular weight corresponding to the new amine substituent. NMR spectroscopy would also show characteristic signals for the newly introduced group.

The Mannich reaction is a three-component condensation reaction involving formaldehyde (B43269), a primary or secondary amine, and a compound with an active hydrogen atom (an enolizable carbonyl compound). This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases.

While this compound itself is not a direct reactant in the classical Mannich reaction, its derivatives can be synthesized using this methodology. For instance, the reaction of an enolizable ketone (e.g., acetophenone), formaldehyde, and dimethylamine leads to the formation of a β-dimethylamino ketone. Subsequent reduction of the ketone functionality would yield a derivative of this compound.

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine, such as dimethylamine. The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the β-amino carbonyl compound. The reaction is typically carried out under acidic or basic conditions. For example, the synthesis of 3-dimethylamino-2,2-dimethylpropanal, a derivative of this compound, is performed at elevated temperatures (80-120°C) and under basic pH conditions (9-11).

Table 4: Synthesis of a this compound Derivative via a Mannich-type Reaction

| Carbonyl Compound | Amine | Aldehyde | Product (Mannich Base) |

| Isobutyraldehyde | Dimethylamine | Formaldehyde | 3-Dimethylamino-2,2-dimethylpropanal |

The characterization of the Mannich base would involve spectroscopic techniques. For 3-dimethylamino-2,2-dimethylpropanal, the ¹H NMR spectrum would show signals corresponding to the dimethylamino group, the gem-dimethyl groups, the methylene (B1212753) group, and the aldehyde proton. The subsequent reduction to the corresponding alcohol derivative could be monitored by the disappearance of the aldehyde proton signal and the appearance of a signal for the newly formed alcohol proton.

Advanced Applications and Functionalization of 3 Dimethylamino 1 Propanol

3-Dimethylamino-1-propanol as a Building Block in Complex Molecule Synthesis

The unique structure of this compound, featuring both nucleophilic and basic properties from the dimethylamino group and the reactive potential of the hydroxyl group for reactions like esterification and etherification, makes it a versatile reagent in organic synthesis. This adaptability allows chemists to construct more complex molecules from this foundational compound. lookchem.comillinois.eduillinois.edu

This compound is a significant intermediate in the production of various Active Pharmaceutical Ingredients (APIs). lookchem.comguidechem.comchemicalbook.combasf.com Its incorporation into the synthesis pathway is crucial for creating the final molecular architecture of several drugs. A notable example is its role in the synthesis of certain antidepressants. The chiral alcohol, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, which is a key derivative, serves as a crucial intermediate in the manufacture of duloxetine (B1670986). The synthesis of such chiral molecules is vital in pharmaceutical development, as different enantiomers of a drug can exhibit significantly different biological activities.

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate | Therapeutic Area |

|---|

Continuous flow chemistry processes have also been developed for the synthesis of various APIs, showcasing modern manufacturing methods for commercially relevant drugs. beilstein-journals.orgnih.gov

In the agrochemical sector, this compound functions as a precursor in the synthesis of products designed to enhance agricultural productivity, such as pesticides and herbicides. lookchem.com Its chemical structure is integrated into larger molecules that form the active components of these agricultural treatments.

The compound serves as a starting material in the manufacturing of dyes used to color materials like fabrics and plastics. lookchem.comguidechem.com A specific application involves the synthesis of novel disperse dyes for polyester fabrics. In this process, enaminone compounds, such as 3-Dimethylamino-1-arylpropenones, are reacted with phenyldiazonium salt. mdpi.com This reaction yields disperse dyes that can produce hues like greenish-yellow and orange on polyester fabrics, which demonstrate good fastness to light, washing, and rubbing. mdpi.com

Development of Novel Materials and Polymers Utilizing this compound

The functional groups of this compound and its derivatives are leveraged in the field of materials science for the creation of polymers and specialty chemicals with tailored properties.

While not always used as a direct monomer, the structural motifs of this compound are integral to the design of functional polymers. For instance, the related monomer N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAm) is used to synthesize pH-responsive polymers. acs.org Poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm) can be synthesized via free radical polymerization. acs.org This class of amine-functionalized polymers is capable of reacting with carbon dioxide, making them suitable for applications in CO2 capture and sensing. acs.org The tertiary amine groups within the polymer structure can be protonated, leading to changes in the material's electrical properties, which is a key mechanism for CO2 detection. acs.org

This compound is also employed as a raw material in the formulation of various specialty chemicals. These include its use as a component in gasoline additives and as a curing agent for resins. echemi.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H13NO lookchem.comnist.gov |

| Molecular Weight | 103.16 g/mol lookchem.com |

| Appearance | Colorless to slightly yellow liquid lookchem.comguidechem.com |

| Boiling Point | 163-164 °C lookchem.com |

| Density | 0.872 g/mL at 25 °C lookchem.com |

| Water Solubility | Miscible guidechem.com |

This compound in Environmental Technologies

The unique chemical properties of this compound (3DMA1P), specifically its tertiary amine structure, make it a compound of interest for environmental applications, particularly in the mitigation of greenhouse gas emissions. Its potential lies in its use within advanced solvent systems designed for the capture of carbon dioxide from industrial flue gases.

Advanced Absorbents for Carbon Dioxide Capture

This compound is investigated as a component in advanced absorbent solutions for post-combustion CO₂ capture. As a tertiary amine, it offers distinct advantages over traditional primary and secondary amines, such as monoethanolamine (MEA). Research into tertiary amine absorbents has been driven by the need to develop more energy-efficient CO₂ capture systems.

Regenerable Amine Blends for CO₂ Absorption

To optimize the CO₂ absorption process, this compound is often used in blended amine solvent systems rather than as a standalone absorbent. Blending a tertiary amine like 3DMA1P with a primary or secondary amine, such as piperazine, can create a solvent with synergistic properties. In such blends, 3DMA1P contributes to a high CO₂ loading capacity and a lower heat of absorption, while the other amine can enhance the reaction kinetics.

This approach aims to overcome the individual limitations of different amine classes. For instance, while tertiary amines have a high theoretical CO₂ carrying capacity (1 mole of CO₂ per mole of amine) and lower regeneration energy, they typically exhibit slower reaction rates. Blending with a faster-reacting amine can create a more balanced and efficient solvent. Research has shown that blends containing this compound have the potential to improve CO₂ loading and reduce the heat of absorption compared to conventional solvents like methyldiethanolamine (MDEA). The development of these regenerable blends is a key strategy for making carbon capture technology more economically viable.

| Absorbent/Blend | Type | Key Performance Metric | Finding |

| This compound (3DMA1P) | Tertiary Amine | Overall Performance | Considered a high-performing absorbent with a good balance of absorption rate and cyclic capacity. |

| Piperazine/3DMA1P Blend | Blended Amine | Efficiency | Aims to optimize CO₂ loading, heat of absorption, and reaction kinetics for energy-efficient capture. chemimpex.com |

| MDEA | Tertiary Amine (Conventional) | Benchmark | 3DMA1P blends show potential for improved CO₂ loading and heat of absorption compared to MDEA. chemimpex.com |

| MEA | Primary Amine (Conventional) | Benchmark | Tertiary amines like 3DMA1P are explored to lower the significant regeneration energy required for MEA. |

Functionalization for Targeted Biological and Pharmacological Applications

The core structure of this compound serves as a valuable scaffold in medicinal chemistry. Through chemical modification and functionalization, its basic structure is transformed into more complex molecules with specific biological activities. This is particularly evident in the field of neuropharmacology, where its derivatives have become critical components in the development of therapeutics for neurological disorders.

Neuropharmacology and Neurological Disorder Research

The primary significance of this compound in neuropharmacology lies in its role as a precursor to chiral derivatives used in drug synthesis. Specifically, the functionalized compound (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key intermediate in the synthesis of duloxetine. evitachem.com Duloxetine is a widely used medication for the treatment of major depressive disorder and anxiety disorders. evitachem.com

The synthesis of this crucial intermediate highlights the importance of functionalizing the this compound backbone. evitachem.com By introducing a thiophene ring and creating a specific stereochemistry (the (S)-enantiomer), the molecule is tailored to interact with specific biological targets in the central nervous system. Researchers in neuropharmacology utilize such derivatives to develop and study compounds that can modulate brain chemistry to achieve therapeutic effects in neurological and psychiatric conditions. chemimpex.com

Understanding Neurotransmitter Systems

The functionalization of this compound provides essential tools for studying and understanding neurotransmitter systems. The derivative (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is instrumental in producing duloxetine, which functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). evitachem.com

SNRIs act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the levels of these neurotransmitters in the synaptic cleft. evitachem.com The availability of compounds like duloxetine, which originate from the this compound scaffold, allows researchers to investigate the roles of the serotonergic and noradrenergic systems in mood regulation and the pathophysiology of depression and anxiety. evitachem.com These targeted molecules serve as probes to explore the intricate mechanisms of neurotransmission and the function of specific transporters within the brain. chemimpex.com

Development of Neuroprotective Agents

Beyond applications in mood disorders, research has indicated that derivatives of this compound may have potential in the development of neuroprotective agents. The functionalized derivative, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, has been utilized in the development of drugs that exhibit neuroprotective effects. chemimpex.com The development of molecules that can protect neurons from damage or degeneration is a primary goal in treating neurodegenerative diseases. The structural class of amino alcohols, to which this compound belongs, is a recognized scaffold in the design of bioactive compounds with neuroprotective properties.

| Application Area | Key Derivative | Mechanism/Role | Target System |

| Neuropharmacology | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Crucial intermediate for the synthesis of duloxetine. evitachem.com | Central Nervous System |

| Neurotransmitter Research | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Precursor to an SNRI, used to study transporter function. evitachem.com | Serotonin & Norepinephrine Systems |

| Neuroprotection | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Used in developing compounds with potential neuroprotective effects. chemimpex.com | Central Nervous System |

Synthesis of Pharmacologically Active Derivatives

The dual functionality of this compound, possessing both a reactive hydroxyl group and a tertiary amine, establishes it as a valuable building block in the synthesis of various pharmacologically active compounds. Its primary role is as a precursor for introducing the 3-(dimethylamino)propyl moiety into a target molecule. This is typically achieved by first converting the alcohol into a more reactive species, such as an alkyl halide, which can then be used in nucleophilic substitution reactions.

A common and critical intermediate derived from this compound is 3-(dimethylamino)propyl chloride. The synthesis of this intermediate is straightforward: the hydroxyl group of this compound is substituted with a chlorine atom, often by reacting it with thionyl chloride (SOCl₂) in a suitable solvent like chloroform. chemicalbook.comchemicalbook.com The resulting 3-(dimethylamino)propyl chloride, usually in its hydrochloride salt form, serves as a key alkylating agent for attaching the dimethylaminopropyl side chain to various molecular scaffolds. chemicalbook.comchemdad.com

Research Findings on Synthetic Applications

Detailed research has demonstrated the utility of this strategy in the production of several important classes of drugs, including antipsychotics and antidepressants.

Antipsychotics (Phenothiazine Class): this compound is a key precursor in the synthesis of Chlorpromazine, a foundational antipsychotic drug. guidechem.com The synthesis involves the alkylation of 2-chlorophenothiazine with 3-(dimethylamino)propyl chloride. youtube.comgoogle.com In this reaction, the nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chloride from the 3-(dimethylamino)propyl chain to form the final drug molecule. youtube.comyoutube.com This addition of the side chain is critical for the compound's antipsychotic activity.

Selective Serotonin Reuptake Inhibitors (SSRIs): The 3-(dimethylamino)propyl group is a structural feature in several prominent antidepressant drugs.

Citalopram: The synthesis of the antidepressant Citalopram involves the alkylation of 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile using 3-(dimethylamino)propyl chloride in the presence of a strong base. google.comasianpubs.orgallindianpatents.com An alternative route involves the use of a Grignard reagent, (3-dimethylamino)propyl)magnesium chloride, which is also prepared from the corresponding chloride derivative of this compound. nih.govgoogle.com

Fluoxetine Precursors: While not a direct starting material for Fluoxetine itself, derivatives of this compound are used to synthesize key precursors. For instance, (±)-3-dimethylamino-1-phenylpropanol is a starting material for (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, an immediate precursor to Fluoxetine. acs.orgwilkes.edu Another patented process shows the conversion of 3-dimethylamino-1-phenyl-1-propanol into 3-methylamino-1-phenyl-1-propanol, a crucial intermediate for Fluoxetine synthesis. google.com

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):

Duloxetine: The synthesis of Duloxetine, an SNRI, relies on an intermediate that is a structural analogue of this compound. The process begins with a Mannich reaction involving 2-acetylthiophene, formaldehyde (B43269), and dimethylamine (B145610) to produce 3-dimethylamino-1-(2-thienyl)-1-propanone. google.comgoogleapis.com This ketone is then stereoselectively reduced to form the chiral alcohol, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, which is a critical intermediate for constructing the final Duloxetine molecule. google.comgoogleapis.comresearchgate.netgoogle.com

The following table summarizes the key derivatives synthesized using this compound or its immediate functionalized analogues.

| Precursor Compound | Resulting Pharmacological Derivative | Therapeutic Class | Synthetic Role of Precursor |

| 3-(Dimethylamino)propyl chloride | Chlorpromazine | Antipsychotic | Alkylates the nitrogen of the 2-chlorophenothiazine ring system. youtube.comgoogle.com |

| 3-(Dimethylamino)propyl chloride | Citalopram | Antidepressant (SSRI) | Alkylates the benzylic carbon of 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile. asianpubs.orgallindianpatents.com |

| (±)-3-Dimethylamino-1-phenylpropanol | Fluoxetine Precursor (N-methyl Prozac) | Antidepressant (SSRI) | Serves as the backbone for coupling with p-chlorotrifluoromethylbenzene. acs.orgwilkes.edu |

| 3-Dimethylamino-1-(2-thienyl)-1-propanone | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol (Duloxetine Intermediate) | Antidepressant (SNRI) | Reduced to the key chiral alcohol intermediate for Duloxetine synthesis. google.comgoogleapis.com |

Analytical and Spectroscopic Characterization in Research of 3 Dimethylamino 1 Propanol

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating 3-Dimethylamino-1-propanol from impurities and reaction mixtures, enabling both qualitative and quantitative analysis.

Gas chromatography is a primary technique for determining the purity of volatile compounds like this compound. Commercial suppliers often use GC to specify the purity of this chemical, with typical purities exceeding 98% google.comtcichemicals.com. The method involves vaporizing the sample and passing it through a column where separation occurs based on the compound's boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound.

In a typical GC analysis for purity assessment, a dilute solution of this compound in a suitable solvent, such as methanol, is injected into the chromatograph google.com. The separation of potential impurities, such as starting materials from its synthesis (e.g., dimethylamine (B145610), 3-chloro-1-propanol) or byproducts, can be achieved using a capillary column with a suitable stationary phase, like a DB-1701 (a mid-polarity phase) google.com. The column temperature is programmed to increase over time to ensure the efficient elution of all components. For instance, a temperature program might start at a lower temperature and ramp up to around 260°C google.com. The purity is then determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Capillary column (e.g., DB-1701, 30 m x 0.32 mm x 0.5 µm) |

| Carrier Gas | Nitrogen or Helium |

| Injection Mode | Split |

| Injector Temperature | ~280°C |

| Oven Temperature Program | Initial temperature held, then ramped to a final temperature (e.g., up to 260°C) |

| Detector Temperature | ~280°C |

Thin-layer chromatography is a rapid and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, for example, from the reaction of dimethylamine with 3-chloro-1-propanol (B141029), TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent or mixture of solvents. For a reaction producing the relatively polar this compound, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, might be employed. As the mobile phase ascends the plate via capillary action, the components of the reaction mixture travel at different rates. The less polar starting material, 3-chloro-1-propanol, would move further up the plate (higher Retention Factor, Rf) than the more polar product, this compound, which contains a hydroxyl group and a tertiary amine. The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot for the product over time. Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining the plate with a suitable reagent, such as ninhydrin, which reacts with amines to produce a colored spot uni-giessen.de.

| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization Method |

|---|---|---|

| 3-chloro-1-propanol (Starting Material) | 0.65 | Potassium permanganate (B83412) stain |

| This compound (Product) | 0.30 | Ninhydrin stain (light-violet spot) uni-giessen.de |

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques provide detailed information about the molecular structure of this compound and can be used to study its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and investigating reaction mechanisms. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

In a mechanistic study, NMR can be used to identify reaction intermediates and products, and to determine the stereochemistry of a reaction. For instance, in the synthesis of this compound, if a deuterium-labeled starting material were used, the position of the deuterium (B1214612) atom in the product could be determined by 1H NMR, providing insights into the reaction mechanism sapub.orgsapub.org. The 1H NMR spectrum of this compound would show distinct signals for the protons of the methyl groups, the methylene (B1212753) groups, and the hydroxyl group, with chemical shifts and splitting patterns consistent with its structure.

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| (CH3)2N- | ~2.2 | Singlet | 6H |

| -N-CH2- | ~2.4 | Triplet | 2H |

| -CH2-CH2-OH | ~1.6 | Quintet | 2H |

| -CH2-OH | ~3.6 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group and a tertiary amine (-N(CH3)2) group.

The presence of the hydroxyl group is indicated by a strong, broad absorption band in the region of 3200-3600 cm-1, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols vscht.czlibretexts.org. The C-O stretching vibration of the primary alcohol appears as a strong band in the 1050-1150 cm-1 region libretexts.org. The C-H stretching vibrations of the methyl and methylene groups are observed as multiple sharp peaks in the 2850-3000 cm-1 range vscht.cz. The C-N stretching vibration of the tertiary amine typically appears in the 1030-1230 cm-1 region, often overlapping with other absorptions libretexts.org.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm-1) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Alkyl (C-H) | C-H stretch | 2850-3000 | Medium to Strong |

| Primary Alcohol (C-O) | C-O stretch | 1050-1150 | Strong |

| Tertiary Amine (C-N) | C-N stretch | 1030-1230 | Medium |

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (103.16 g/mol ).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, which is an amino alcohol, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration. A prominent fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, the most likely alpha-cleavage would be the loss of a propyl alcohol radical to form the [M - CH2CH2OH]+ fragment, which would appear as the base peak at m/z 58. Another possible fragmentation is the loss of a water molecule from the molecular ion, leading to a peak at m/z 85 (M-18) libretexts.org.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 103 | [C5H13NO]+• | Molecular Ion (M+•) |

| 85 | [C5H11N]+• | Loss of H2O |

| 58 | [C3H8N]+ | Alpha-cleavage (loss of •CH2CH2OH) |

| 42 | [C2H4N]+ | Further fragmentation |

Advanced Titration Techniques for Characterization of this compound

Advanced titration techniques are pivotal in the comprehensive characterization of chemical compounds, offering high precision and accuracy in determining key physicochemical properties. In the research of this compound, a tertiary amine with significant industrial applications, these methods are employed for quantitative analysis and the determination of its acid dissociation constant (pKa), a critical parameter influencing its reactivity and behavior in various chemical systems.

Potentiometric Titration for pKa Determination

Potentiometric titration stands as a widely utilized and reliable method for determining the pKa values of ionizable compounds, including amines like this compound. usn.nontnu.no This technique involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the potential difference (pH) between a reference electrode and an indicator electrode. The pKa value is then determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and unprotonated forms of the amine are equal. usn.no

Research efforts focused on CO2 capture technologies have frequently employed potentiometric titration to ascertain the pKa of various amines, as this value is fundamental to understanding their absorption capacity and reaction kinetics. ntnu.nobac-lac.gc.ca For this compound, the pKa is a measure of the basicity of the tertiary amine group.

A typical experimental setup for the potentiometric titration of this compound involves a compact titrator equipped with a pH electrode and a temperature sensor. usn.no The titration is generally conducted in a jacketed glass reactor to maintain a constant temperature. An aqueous solution of the amine at a specific concentration is titrated against a standardized acid solution, commonly hydrochloric acid (HCl). usn.nontnu.no The pH of the solution is continuously monitored and logged as the titrant is added.

The pKa value is calculated as the pH at the half-equivalence point on the titration curve. usn.no The precision of this method is high, with reported differences in pKa values between duplicate runs being less than 0.1%. usn.no

Table 1: Experimental Parameters for Potentiometric Titration of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Titrator | Mettler Toledo G20 compact titrator | usn.no |

| Indicator Electrode | pH-electrode DGi115-SC (uncertainty ± 0.02 pH) | usn.no |

| Temperature Sensor | DT100 (uncertainty ± 0.1 °C) | usn.no |

| Titrant | 0.1 mol/L HCl solution | usn.no |

| Analyte Concentration | 0.01 mole amine/kg H2O | usn.nontnu.no |

| Temperature | 25 °C | usn.no |

| Endpoint pH | 2.5 | usn.no |

| pKa Calculation | pH at half equivalence | usn.no |

Published research has reported the pKa value for this compound, as determined by potentiometric titration.

Table 2: pKa Value of this compound at 25 °C

| Compound | pKa |

|---|---|

| This compound | 9.54 |

Non-Aqueous Titration for Quantitative Analysis

For weak bases such as tertiary amines, which may exhibit poor solubility or produce indistinct endpoints in aqueous solutions, non-aqueous titration offers a robust analytical alternative. gfschemicals.com This technique employs a non-aqueous solvent, typically a protogenic solvent like glacial acetic acid, which can enhance the basicity of the amine, and a strong acid titrant, most commonly perchloric acid dissolved in glacial acetic acid. gfschemicals.com

The principle behind non-aqueous titration is to create a titration environment where the weakly basic analyte behaves as a stronger base, resulting in a sharper and more easily detectable endpoint. This is particularly advantageous for the quantitative analysis of this compound in various samples.

In a typical procedure, a weighed amount of the this compound sample is dissolved in glacial acetic acid. The solution is then titrated with a standardized solution of perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically, using a suitable electrode system, or visually, with the aid of an indicator like crystal violet. dss.go.th

While specific research detailing the non-aqueous titration of this compound with comprehensive data tables is not extensively available in the reviewed literature, the general methodology for tertiary amines is well-established. gfschemicals.comdss.go.th The interference from primary and secondary amines can be mitigated by acetylation with acetic anhydride (B1165640) prior to titration, a process that renders them essentially neutral while leaving the tertiary amine unaffected. gfschemicals.com

Other Advanced Titration Techniques

While potentiometric and non-aqueous titrations are the most prominently documented methods for the characterization of this compound, other advanced techniques, in principle, offer further analytical capabilities.

Conductometric Titration: This method is based on the change in electrical conductivity of the solution as the titration progresses. tau.ac.il The equivalence point is identified graphically as the intersection of two lines with different slopes. tau.ac.il Conductometric titration is particularly useful for very dilute solutions and for systems where potentiometric or indicator methods are not suitable. tau.ac.il For the titration of a weak base like this compound with a strong acid, the initial conductivity is low. As the titrant is added, the formation of the salt results in an increase in conductivity. After the equivalence point, the excess strong acid leads to a sharp increase in conductivity. Although specific studies applying this technique to this compound are not detailed in the available literature, it represents a viable analytical approach.

Computational Chemistry and Modeling of 3 Dimethylamino 1 Propanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and predict the reactivity of 3-Dimethylamino-1-propanol. These methods, rooted in quantum mechanics, can determine various molecular properties. The dual functionality of this compound, with its tertiary amine and primary alcohol groups, makes it an interesting subject for such studies . The dimethylamino group imparts basic and nucleophilic characteristics, while the hydroxyl group can engage in reactions typical of alcohols .

The reactivity of this compound, particularly its interaction with CO₂, is of significant interest. As a tertiary amine, it is studied for its potential in post-combustion CO₂ capture technologies . Quantum chemical calculations can elucidate the mechanism of this interaction, which is crucial for designing more efficient capture solvents.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its behavior in different solvent environments, which is essential for its application in CO₂ capture solutions. These simulations can model the interactions between this compound and solvent molecules, such as water, and how these interactions influence the compound's conformation and properties.

Conformational analysis through MD simulations can reveal the different shapes the this compound molecule can adopt and the energetic favorability of each conformation. This information is vital for understanding how the molecule interacts with other species in solution, including CO₂. The dynamics of these interactions, such as the formation of hydrogen bonds, can also be investigated, providing a more complete picture of the system's behavior over time.

Thermodynamic Modeling of CO₂ Solubility in Aqueous Solutions

Thermodynamic models are crucial for predicting and correlating the solubility of CO₂ in aqueous solutions of this compound. These models are essential for the design and optimization of CO₂ capture processes. A rigorous thermodynamic model can be used to correlate the heat of absorption of CO₂ and calculate temperature-dependent heat of reactions and equilibrium constants for amine-protonation reactions researchgate.net. Studies have shown that this compound has a lower heat of absorption and a higher CO₂ loading capacity compared to other tertiary amines like MDEA and TEA researchgate.net.

Several thermodynamic models have been developed to describe the complex vapor-liquid equilibrium of CO₂ in aqueous amine solutions. While specific applications of all these models to this compound are not extensively documented, their use with similar amine systems provides a framework for understanding their potential applicability.

The Kent-Eisenberg model is a widely used semi-empirical model for correlating the solubility of acid gases in amine solutions mdpi.comresearchgate.net. It simplifies the system by assuming ideal solution behavior for the molecular species and uses empirical parameters to fit experimental data mdpi.com. This model has been successfully applied to various amine systems for CO₂ capture mdpi.comresearchgate.netijcce.ac.ir.

The Austgen model , an extension of the Kent-Eisenberg model, incorporates a more rigorous thermodynamic framework, often using an electrolyte non-random two-liquid (NRTL) model to account for the non-ideal behavior of the liquid phase.

The Hu-Chakma model is another thermodynamic model used for predicting the solubility of acid gases in amine solutions.

The Liu et al. model represents another approach to modeling these complex systems, often tailored to specific amine solutions to improve predictive accuracy.

The selection and parameterization of these models are critical for accurately representing experimental data and for the reliable design of CO₂ absorption processes.

Artificial Neural Network (ANN) Models for Property Prediction

Artificial Neural Networks (ANNs) have emerged as a powerful tool for modeling complex, non-linear relationships in chemical systems, including the prediction of CO₂ solubility in amine solutions researchgate.netnih.gov. ANNs can be trained on experimental data to predict various properties, overcoming the limitations of traditional thermodynamic models that may require extensive parameter fitting researchgate.net. For this compound, ANN models have been employed to estimate the equilibrium CO₂ solubility researchgate.net.

Backpropagation Neural Networks (BPNNs) are a common type of ANN used for prediction and modeling tasks researchgate.netnih.gov. In the context of CO₂ capture, BPNN models have been developed to correlate and predict the equilibrium solubility of CO₂ in various tertiary amines researchgate.net. The backpropagation algorithm is used to train the network by adjusting the weights of the connections between neurons based on the error between the predicted and actual outputs nih.gov. Researchers have successfully used BPNNs to evaluate the prediction performance of CO₂ solubility in different amine solutions researchgate.net.

Radial Basis Function Neural Networks (RBFNNs) are another type of ANN that can be used for function approximation and pattern recognition sid.ir. RBFNNs have also been applied to predict CO₂ solubility in amine solutions researchgate.net. These networks typically consist of an input layer, a hidden layer with radial basis functions as activation functions, and an output layer sid.ir. The performance of RBFNN models in predicting CO₂ solubility has been compared with that of BPNN models, demonstrating their potential as a valuable tool in this field researchgate.net.

Future Research Directions and Emerging Trends for 3 Dimethylamino 1 Propanol

Novel Synthetic Methodologies and Process Intensification

While established industrial synthesis of 3-Dimethylamino-1-propanol often involves the reaction of dimethylamine (B145610) with acrolein or 1-chloro-3-propanol, research is trending towards more efficient and sustainable methods.

Alternative Synthetic Pathways : Exploration into alternative routes aims to improve efficiency and broaden the substrate scope. One such pathway involves the nucleophilic substitution of a halo-alcohol, like 1-chloro-3-propanol, with dimethylamine under basic conditions. Furthermore, advanced catalytic systems are being investigated. For instance, the alkylation of amines with alcohols can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is catalyzed by transition metals such as iridium or ruthenium.

Process Intensification : The chemical industry is increasingly focused on process intensification—developing smaller, more energy-efficient, and safer manufacturing processes. For DMAPA synthesis, this involves exploring solvent-free and catalyst-free reaction conditions. A key strategy is the direct reaction of dimethylamine with a suitable three-carbon precursor under specifically controlled temperature and pressure, which eliminates the need for a reaction medium and minimizes waste. Future work may focus on applying technologies like continuous flow reactors and reactive distillation to intensify the production of DMAPA, potentially leading to lower capital and operating costs. escholarship.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Description | Key Research Trends |

|---|---|---|

| Conventional Methods | Reaction of dimethylamine with acrolein (Michael addition) or 1-chloro-3-propanol. | Optimization of existing industrial processes for yield and purity. |

| Alternative Pathways | Nucleophilic substitution of halo-alcohols; "Borrowing hydrogen" mechanisms using transition metal catalysts. | Development of more efficient and selective catalysts to improve reaction rates and reduce byproducts. |

| Process Intensification | Solvent-free and catalyst-free reactions under controlled temperature and pressure. | Application of continuous flow chemistry, membrane reactors, and other intensified process equipment. |

Expanding Applications in Advanced Materials and Nanotechnology

The dual functionality of this compound makes it a promising candidate for the development of advanced materials. Its hydroxyl group can participate in esterification and etherification, while the dimethylamino group provides basic and nucleophilic properties.